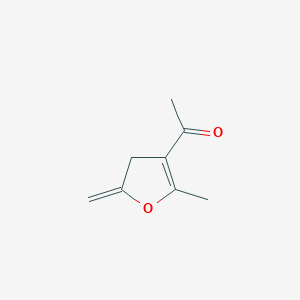
1-(5-Methyl-2-methylidene-3H-furan-4-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Methyl-2-methylidene-3H-furan-4-yl)ethanone, also known as furfuryl methyl ketone, is an organic compound that belongs to the family of furan derivatives. It is widely used in the chemical industry as a solvent, flavoring agent, and in the production of resins, plastics, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(5-Methyl-2-methylidene-3H-furan-4-yl)ethanone is not fully understood. However, it has been suggested that it exerts its pharmacological effects by modulating various signaling pathways, such as the NF-κB and MAPK pathways. It has also been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemische Und Physiologische Effekte
1-(5-Methyl-2-methylidene-3H-furan-4-yl)ethanone has been shown to have a variety of biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and pain in various animal models. It has also been shown to possess antimicrobial activity against a wide range of microorganisms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(5-Methyl-2-methylidene-3H-furan-4-yl)ethanone in lab experiments is its relatively low toxicity. It is also readily available and easy to synthesize. However, one of the limitations is its instability in the presence of air and light, which can lead to the formation of unwanted byproducts.
Zukünftige Richtungen
Future research on 1-(5-Methyl-2-methylidene-3H-furan-4-yl)ethanone could focus on its potential as a chemotherapeutic agent for the treatment of cancer, as well as its use as a natural antioxidant and anti-inflammatory agent. Further studies could also investigate its potential as a food preservative and flavoring agent. Additionally, the synthesis method could be optimized to improve the yield and purity of the product.
Synthesemethoden
1-(5-Methyl-2-methylidene-3H-furan-4-yl)ethanone can be synthesized by the condensation reaction of furfural and acetone in the presence of an acid catalyst. The reaction takes place at high temperature and pressure, and the product is obtained by distillation and purification.
Wissenschaftliche Forschungsanwendungen
1-(5-Methyl-2-methylidene-3H-furan-4-yl)ethanone has been extensively studied for its biological and pharmacological properties. It has been found to possess antioxidant, anti-inflammatory, analgesic, and antimicrobial activities. It has also shown potential as a chemotherapeutic agent for the treatment of cancer.
Eigenschaften
CAS-Nummer |
122132-63-2 |
|---|---|
Produktname |
1-(5-Methyl-2-methylidene-3H-furan-4-yl)ethanone |
Molekularformel |
C8H10O2 |
Molekulargewicht |
138.16 g/mol |
IUPAC-Name |
1-(5-methyl-2-methylidene-3H-furan-4-yl)ethanone |
InChI |
InChI=1S/C8H10O2/c1-5-4-8(6(2)9)7(3)10-5/h1,4H2,2-3H3 |
InChI-Schlüssel |
KDDCIBMZLTYGHR-UHFFFAOYSA-N |
SMILES |
CC1=C(CC(=C)O1)C(=O)C |
Kanonische SMILES |
CC1=C(CC(=C)O1)C(=O)C |
Synonyme |
Ethanone, 1-(4,5-dihydro-2-methyl-5-methylene-3-furanyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



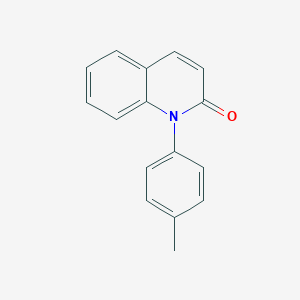
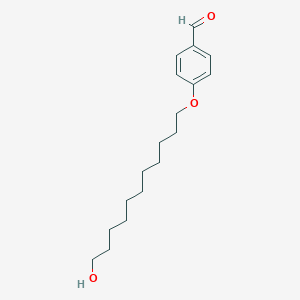
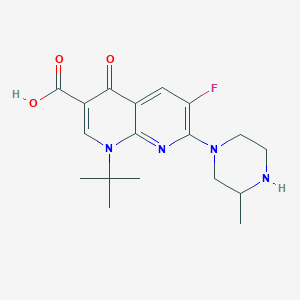
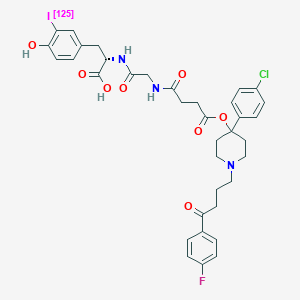

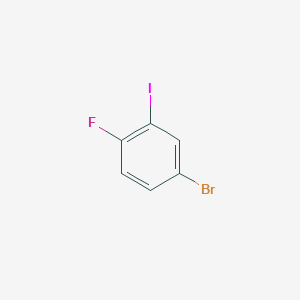
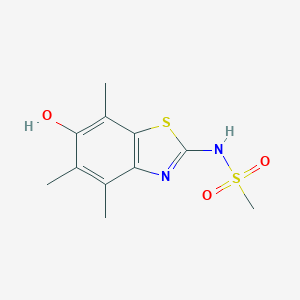
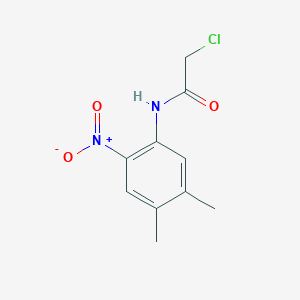
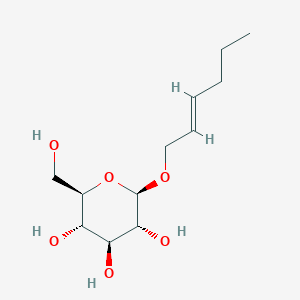

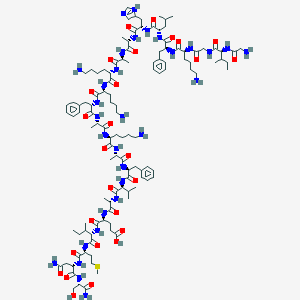

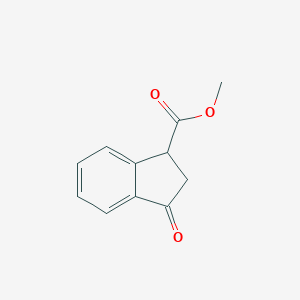
![10-[3-(Dimethylamino)-4-hydroxy-3,5-dimethyloxan-2-yl]-11-hydroxy-5-methyl-2-[2-methyl-3-(3-methyloxiran-2-yl)oxiran-2-yl]naphtho[2,3-h]chromene-4,7,12-trione](/img/structure/B56268.png)